molecular formula C8H17NO B6203508 2-methyl-2-(propan-2-yl)morpholine CAS No. 1493672-12-0

2-methyl-2-(propan-2-yl)morpholine

Cat. No.: B6203508
CAS No.: 1493672-12-0
M. Wt: 143.2
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Description

2-Methyl-2-(propan-2-yl)morpholine is a morpholine derivative characterized by a six-membered morpholine ring substituted with methyl and isopropyl groups at the 2-position. Morpholine derivatives are widely explored in pharmaceuticals, agrochemicals, and materials science due to their versatility in hydrogen bonding and structural modularity .

Properties

CAS No.

1493672-12-0

Molecular Formula

C8H17NO

Molecular Weight

143.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(propan-2-yl)morpholine typically involves the reaction of 2-methylmorpholine with isopropyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as the base in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the morpholine ring attacks the isopropyl halide, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of morpholine derivatives, including this compound, often involves continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production. Additionally, purification techniques like distillation and crystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(propan-2-yl)morpholine undergoes various chemical reactions typical of secondary amines. These reactions include:

Common Reagents and Conditions

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: N-alkyl derivatives.

Scientific Research Applications

2-methyl-2-(propan-2-yl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-2-(propan-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The presence of the morpholine ring allows for hydrogen bonding and electrostatic interactions with the active sites of enzymes, leading to modulation of their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-methyl-2-(propan-2-yl)morpholine with structurally related morpholine derivatives, highlighting key differences in synthesis, properties, and applications:

Compound Name Structure Molecular Weight Melting Point Synthesis Method Key Features/Applications References
This compound Morpholine with 2-methyl and 2-isopropyl groups ~177.27 (estimated) N/A Not explicitly described; likely involves alkylation of morpholine precursors. Potential intermediate in drug synthesis; steric hindrance may affect reactivity.
2-Methyl-2-(4-methylphenyl)morpholine Morpholine with 2-methyl and 2-(4-methylphenyl) groups 191.28 49–51°C Not detailed in evidence; commercial availability noted. Used in crystallography studies; high purity (97%) for research applications.
1-(4-Chlorophenyl)-2-Methyl-2-(Morpholin-4-yl) Propan-1-one Morpholine coupled with 4-chlorophenyl and ketone groups 282.77 (calculated) N/A Multi-step synthesis: acylation, bromination, and coupling with morpholine . Pharmaceutical intermediate; chlorophenyl group enhances lipophilicity.
4-(4,6-Dichloropyrimidin-2-yl)morpholine Morpholine fused to dichloropyrimidine ring 233.09 N/A Coupling reactions involving morpholine and dichloropyrimidine precursors . Versatile agrochemical and pharmaceutical building block; chlorine atoms boost stability.
N-Phenylmorpholine Morpholine with N-phenyl substitution 163.22 N/A Direct alkylation or substitution reactions . Used in polymer stabilization; aromatic ring enables π-π interactions.
2-[3-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine Morpholine linked to triazole and isopropyl groups 196.25 N/A Coupling of morpholine with triazole intermediates . Bioactive scaffold; triazole moiety enhances hydrogen bonding and metabolic resistance.

Key Observations:

Structural Impact on Properties :

  • Steric Effects : Compounds like 2-methyl-2-(4-methylphenyl)morpholine exhibit higher melting points due to crystalline packing enhanced by aromatic substituents . In contrast, aliphatic substituents (e.g., isopropyl) may reduce crystallinity.
  • Electronic Effects : Electron-withdrawing groups (e.g., chlorine in 4-(4,6-dichloropyrimidin-2-yl)morpholine) increase stability and reactivity in cross-coupling reactions .

Synthetic Complexity :

  • Multi-step syntheses (e.g., 1-(4-chlorophenyl)-2-methyl-2-(morpholin-4-yl)propan-1-one) are common for morpholine derivatives with complex substituents, requiring precise control of reaction conditions .
  • Simpler derivatives like N-phenylmorpholine are synthesized via direct alkylation, highlighting the role of substituent accessibility .

Biological and Industrial Relevance :

  • Morpholine rings with heterocyclic appendages (e.g., triazoles) show promise in drug discovery due to improved bioavailability and target engagement .
  • Quaternary stereocenters, as seen in sp³-rich morpholine peptidomimetics, expand chemical diversity and modulate biological activity .

Biological Activity

2-Methyl-2-(propan-2-yl)morpholine is a morpholine derivative that exhibits significant biological activity, making it a compound of interest in various fields, including medicinal chemistry, biochemistry, and pharmacology. This article discusses its biological activities, mechanisms of action, and relevant research findings.

This compound is characterized by its morpholine ring structure with isopropyl and methyl substituents. This configuration influences its reactivity and biological interactions. The compound is known to undergo various chemical reactions typical of secondary amines, such as oxidation to form N-oxides and reduction to yield corresponding amines.

Target Interactions

Morpholine derivatives like this compound interact with multiple biological targets, leading to diverse pharmacological effects. The compound has been studied for its potential in enzyme inhibition, particularly focusing on xanthine oxidase (XO) and phospholipase A2 (PLA2) pathways .

Biochemical Pathways

Research indicates that this compound influences several biochemical pathways. For instance, it has shown inhibitory effects on XO activity in rat liver homogenates, with an IC50 value of approximately 49.82 μg/mL (291 μM), comparable to other tested compounds . Additionally, the compound induces oxidative stress in thymocytes, leading to cytotoxic effects without altering mitochondrial membrane potential .

Pharmacological Applications

The compound's biological activity suggests several applications:

1. Medicinal Chemistry:

  • Investigated as a potential pharmaceutical intermediate.
  • Explored for drug design due to its ability to modulate enzyme activity.

2. Biochemical Research:

  • Used as a probe in biochemical assays to study enzyme inhibition.
  • Employed in the synthesis of complex organic molecules.

3. Industrial Applications:

  • Utilized in the production of agrochemicals and surfactants.

Study on Xanthine Oxidase Inhibition

A notable study examined the inhibitory effects of 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione (PMMD), a related compound, on XO. The results indicated significant inhibition with potential implications for treating conditions associated with oxidative stress .

CompoundIC50 (μg/mL)IC50 (μM)
PMMD49.82291
Comparison Compound 141.88196
Comparison Compound 246.66205

Cytotoxicity in Thymocytes

Another study investigated the effects of PMMD on rat thymocytes, revealing that higher concentrations inhibited proliferative activity primarily through oxidative stress induction. This finding emphasizes the need for caution when utilizing similar morpholine derivatives in therapeutic contexts due to potential cytotoxic effects .

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